Benzophenone, 4-nitro-, oxime
CAS No.: 38032-13-2
Cat. No.: VC2021067
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38032-13-2 |
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Molecular Formula | C13H10N2O3 |
Molecular Weight | 242.23 g/mol |
IUPAC Name | (NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine |
Standard InChI | InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13- |
Standard InChI Key | LNOLJFCCYQZFBQ-YPKPFQOOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES | C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Benzophenone, 4-nitro-, oxime (CAS No. 38032-13-2) is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol . The IUPAC name for this compound is (NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine . This molecule is characterized by the presence of both nitro and oxime functional groups, offering a unique chemical profile distinct from other benzophenone derivatives.
Structural Parameters
The compound features a central carbon atom bonded to two aromatic rings (one containing a nitro group at the para position) and an oxime group (-C=N-OH). The oxime functionality presents in the Z configuration with respect to the hydroxyl group .
Spectroscopic Properties
Infrared spectroscopy reveals characteristic absorption bands for the oxime group, with notable differences from other oxime derivatives. Studies on the infrared spectra of alpha and beta oximes have shown distinctive patterns that allow for structural confirmation and isomer differentiation .
Synthesis Methods
The synthesis of Benzophenone, 4-nitro-, oxime typically follows established protocols for oxime formation from the corresponding ketone.
Standard Synthetic Route
The predominant synthesis pathway involves the reaction of 4-nitrobenzophenone with hydroxylamine hydrochloride in the presence of a suitable base. The reaction proceeds according to the following steps:
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Dissolution of 4-nitrobenzophenone in an appropriate solvent (ethanol)
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Addition of hydroxylamine hydrochloride and a base (sodium acetate)
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Heating under reflux conditions for several hours
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Cooling and filtration of the precipitated product
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Recrystallization from a suitable solvent to obtain pure compound
Chemical Reactivity and Reaction Mechanisms
Benzophenone, 4-nitro-, oxime exhibits diverse chemical reactivity patterns influenced by both the oxime and nitro functional groups.
Beckmann Rearrangement
Like other oximes, this compound can undergo the Beckmann rearrangement, leading to amide formation. Recent research has developed mechanochemical Beckmann rearrangement protocols that allow for eco-efficient "cut-and-paste" processes of C–C and C–N bonds on the oxime backbone . The reaction typically proceeds through:
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Activation of the oxime with p-tosyl imidazole
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Migration of one of the aryl groups
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Formation of the corresponding amide
Nucleophilic Reactions
Studies on the nucleophilicity of oximes have demonstrated their capacity to participate in addition reactions. The nucleophilicity series for oximes shows varying reactivity patterns, with Benzophenone, 4-nitro-, oxime exhibiting distinctive behavior due to the electron-withdrawing nitro group . In particular, the oxime can undergo addition to nitrilium species, forming 2-iminium closo-decaborates with varying yields (57–94%) .
Reduction Reactions
The nitro group in Benzophenone, 4-nitro-, oxime can undergo reduction to form an amino group:
Comparative Analysis with Related Compounds
Benzophenone, 4-nitro-, oxime exists within a family of related oxime derivatives, each with distinctive properties and applications.
Structural Comparisons
The compound differs from similar structures in specific ways:
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Benzophenone oxime: Lacks the nitro group, resulting in different chemical properties and reactivity
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4-nitrobenzophenone: Lacks the oxime group, leading to different applications
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Benzophenone, 4-methyl-, oxime: Contains a methyl group instead of nitro, exhibiting different electronic properties
Compound | pKa | Source |
---|---|---|
Benzophenone oxime | 11.3 | |
4-Methoxypyridine 1-oxide | 2.05 | |
Various nitro-substituted compounds | 5.42-6.46 |
The presence of the electron-withdrawing nitro group in Benzophenone, 4-nitro-, oxime likely increases its acidity compared to unsubstituted benzophenone oxime.
Biological and Medicinal Applications
Research has indicated potential biological activities for Benzophenone, 4-nitro-, oxime and related compounds.
Antimicrobial Properties
Studies suggest potential antimicrobial activities for this class of compounds, though specific data for Benzophenone, 4-nitro-, oxime requires further investigation.
Anticancer Research
Preliminary investigations have explored the anticancer potential of benzophenone oxime derivatives. The unique structural features of Benzophenone, 4-nitro-, oxime may contribute to specific biological interactions with cellular targets.
Mechanism of Action
The proposed biological mechanisms involve:
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Reduction of the nitro group to form reactive intermediates that interact with cellular components
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Participation of the oxime group in nucleophilic addition reactions with biological targets
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Formation of various adducts that may modulate biological pathways
Agricultural Applications
Benzophenone oxime ether derivatives have demonstrated significant herbicidal activities, providing insights into potential agricultural applications for related compounds including Benzophenone, 4-nitro-, oxime.
Herbicidal Activity
Research on benzophenone oxime ether derivatives has shown significant inhibitory effects on plant root growth at concentrations of 20 ppm . These compounds have demonstrated effectiveness against various plant species including Oryza sativa, Sorghum sudanense, Brassica chinensis, and Amaranthus mangostanus L. .
Structure-Activity Relationship
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) analysis and molecular docking studies have revealed important structure-activity relationships for benzophenone oxime derivatives in their herbicidal activities . These findings may inform the development of optimized compounds with enhanced efficacy and selectivity.
Industrial Applications and Synthetic Utility
Beyond biological applications, Benzophenone, 4-nitro-, oxime serves important roles in industrial processes and synthetic chemistry.
Intermediate in Organic Synthesis
The compound functions as a valuable intermediate in the synthesis of various organic compounds, particularly in pharmaceutical and fine chemical manufacturing .
Resin Applications
Polymer-supported versions of the compound, such as 4-Nitro benzophenone oxime resin, find applications in:
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Analytical chemistry as solid-phase extraction materials
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Environmental monitoring for detecting pollutants
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Development of controlled-release systems for pharmaceuticals
Recent Research Developments
Recent studies have expanded our understanding of oxime chemistry and applications, with implications for Benzophenone, 4-nitro-, oxime.
Metal-Involving Synthesis and Reactions
Research has explored metal-mediated and metal-catalyzed reactions of oximes, revealing new synthetic pathways and applications . These approaches include:
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Reactions with alkenes to form functionalized oxime ethers
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Iron(II)-catalyzed transformations
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Formation of O-alkylated oximes through various synthetic routes
Green Chemistry Approaches
The development of mechanochemical approaches for oxime synthesis and transformations represents an important advancement toward more sustainable chemical processes . These solvent-free methodologies align with green chemistry principles and may be applicable to the synthesis and transformations of Benzophenone, 4-nitro-, oxime.
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